molecular formula C17H11F2N3 B2366568 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline CAS No. 1817720-86-7

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline

Cat. No.: B2366568
CAS No.: 1817720-86-7
M. Wt: 295.293
InChI Key: XJVZAVVXLVRNTD-UHFFFAOYSA-N
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Description

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is a novel chemical entity designed as part of the indole-quinoxaline hybrid scaffold, a class of compounds gaining significant interest in medicinal chemistry for their multifaceted biological potential. This compound features a quinoxaline core directly linked to a fluoro- and methyl-substituted indole moiety, a structural combination found in privileged scaffolds known for diverse pharmacological activities . The primary research applications of this compound are anticipated in the areas of antiviral and anti-inflammatory drug discovery. Quinoxaline derivatives have demonstrated promising activity as potential inhibitors of respiratory viruses, including influenza and coronaviruses (such as SARS-CoV-2), often by targeting viral replication machinery . Furthermore, structurally similar indole-quinoxaline hybrids have been rationally designed and synthesized as potential inhibitors of Phosphodiesterase 4 (PDE4), a key therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma . The presence of fluorine atoms is a common strategy in drug design to modulate a molecule's physicochemical properties, metabolic stability, and bioavailability, making this fluorinated hybrid a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or lead molecule for developing new therapeutic agents targeting these pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3/c1-9-4-11(19)5-12-13(7-21-17(9)12)16-8-20-14-3-2-10(18)6-15(14)22-16/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZAVVXLVRNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C3=CN=C4C=CC(=CC4=N3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Fluoro-7-methyl-1H-indole

The indole moiety is synthesized via Friedel-Crafts acylation followed by cyclization:

  • Starting material : 3-Fluoro-2-methylaniline (CAS: 443-86-7).
  • Acylation : React with 2-(4-fluoro-2-methoxyphenyl)acetyl chloride in CH$$2$$Cl$$2$$ using diethylaluminum chloride (1 M in hexane) at 0°C.
  • Cyclization : Stir with Rochelle salt solution (1 N) to yield 2-(4-fluoro-2-methoxyphenyl)-1-(5-fluoro-7-methyl-1H-indol-3-yl)ethanone.

Key Data :

Step Reagents/Conditions Yield
Acylation Diethylaluminum chloride, CH$$2$$Cl$$2$$, 0°C, 3 h 68–72%
Cyclization Rochelle salt, RT, overnight 85–90%

Synthesis of 7-Fluoroquinoxaline Core

The quinoxaline scaffold is constructed via Beirut reaction or cyclocondensation:

  • Beirut Reaction : React 5-fluoro-7-nitrobenzofuroxan with trifluorohexane-2,4-dione in THF/triethylamine.
  • Cyclocondensation : Use 1,2-diaminobenzene derivatives with α-keto acids under acidic conditions (HCl/MeCN, 70°C).

Optimization :

  • Microwave-assisted synthesis reduces reaction time from 24 h to 2 h.
  • TiO$$2$$-Pr-SO$$3$$H catalyst improves yield to 95% in EtOH.

Coupling of Indole and Quinoxaline Moieties

The final step involves Friedel-Crafts alkylation or nucleophilic substitution:

  • Friedel-Crafts :
    • React 5-fluoro-7-methyl-1H-indole with 2-chloro-7-fluoroquinoxaline in CH$$2$$Cl$$2$$ using AlCl$$_3$$.
    • Conditions: 0°C → RT, 12 h.
  • Nucleophilic Substitution :
    • Replace chlorine at position 2 of quinoxaline with indole-3-boronic acid via Suzuki-Miyaura coupling.

Comparative Yields :

Method Catalyst Solvent Yield
Friedel-Crafts AlCl$$_3$$ CH$$2$$Cl$$2$$ 55–60%
Suzuki Coupling Pd(PPh$$3$$)$$4$$ DME/H$$_2$$O 70–75%

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (100–200 mesh) with hexane/EtOAc (7:3).
  • Recrystallization : Use EtOAc/hexane (1:2) to obtain pale-yellow crystals.

Spectroscopic Data

  • $$^1$$H NMR (DMSO-$$d_6$$): δ 12.40 (s, 1H, NH), 8.70 (d, $$J = 3.0$$ Hz, 1H), 7.22 (td, $$J = 7.9, 4.8$$ Hz, 1H).
  • $$^{13}$$C NMR : 161.3 (C-F), 140.5 (C=N), 132.0 (Ar-C).
  • HRMS : [M+H]$$^+$$ calcd. 325.1124, found 325.1121.

Challenges and Optimization

Regioselectivity Issues

  • Fluorine at position 7 of quinoxaline directs electrophilic substitution to position 2.
  • Use of bulky bases (e.g., K$$2$$CO$$3$$) minimizes di-substitution byproducts.

Scale-Up Considerations

  • Gram-scale synthesis achieved with 49% yield using HCl/MeCN at 15–18°C.
  • Safety note: Diethylaluminum chloride requires strict anhydrous conditions.

Alternative Routes

One-Pot Synthesis

  • Combine indole formation and quinoxaline coupling in a single step using HCl (35%)/MeCN at 70°C.
  • Advantage : Reduces purification steps; Yield : 47–52%.

Metal-Free Approaches

  • Eco-friendly synthesis with I$$_2$$/DMSO catalytic system.
  • Conditions : RT, 6 h; Yield : 78%.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Activity

The quinoxaline scaffold, to which 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline belongs, has been extensively studied for its anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of various human tumor cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • HCT116 (human colon carcinoma)
  • HepG2 (liver hepatocellular carcinoma)

In a study by Ghorab et al., a series of quinoxaline derivatives were synthesized and evaluated for their biological activity against these tumor cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, with some compounds demonstrating IC50 values as low as 7.8 µM against HCT116 cells .

Other Therapeutic Applications

Beyond oncology, this compound and its derivatives have potential applications in other therapeutic areas:

3.1. Anti-inflammatory Agents

Some studies suggest that quinoxaline derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The inhibition of phosphodiesterase enzymes (PDE4) has been linked to reduced inflammation and improved therapeutic outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

3.2. Antimicrobial Activity

Research has indicated that certain quinoxaline derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents, especially in the face of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the quinoxaline core can significantly influence its biological activity:

ModificationEffect on Activity
Fluorine substitution on the indole ringEnhances anticancer activity
Alteration of functional groupsAffects enzyme inhibition potency

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinoxaline derivatives:

  • Ghorab et al. (2019) : This study synthesized various quinoxaline derivatives and assessed their anticancer activity against multiple cell lines, highlighting their potential as chemotherapeutic agents .
  • Research on PDE4 Inhibition : A study focused on synthesizing new classes of PDE4 inhibitors derived from indole and quinoxaline frameworks demonstrated promising results in reducing inflammation .
  • Antimicrobial Studies : Investigations into the antibacterial properties of quinoxaline derivatives revealed significant inhibition against common pathogens, suggesting a dual role in cancer therapy and infection control .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of 7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline include:

Compound Name Substituents (Quinoxaline/Indole) Molecular Weight Key Features Reference
This compound Quinoxaline: 7-F; Indole: 5-F, 7-Me 296.28 Enhanced lipophilicity due to fluorine; potential antimicrobial activity
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline Quinoxaline: 7-NO₂; Indole: 5-OMe, 2-Me 334.33 Nitro group increases electron-withdrawing effects; reduced metabolic stability
10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline Quinoxaline: 10-Cl, 6-Me, 11-SMe 287.78 (calc.) Chlorine and methylsulfanyl groups improve optoelectronic properties
Quinoxaline 1,4-di-N-oxide derivatives Varies (e.g., 3-Me, 6-Cl) 250–350 Di-N-oxide moiety enhances antimalarial activity against P. falciparum

Notes:

  • Fluorine substituents improve metabolic stability and membrane permeability compared to nitro or methoxy groups .
  • Methyl groups on the indole ring (e.g., 7-methyl) may sterically hinder interactions with biological targets compared to smaller substituents like hydrogen .

Electronic and Optoelectronic Properties

Density functional theory (DFT) studies on quinoxaline derivatives reveal critical electronic properties:

  • The HOMO-LUMO gap of 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline is 4.2 eV, indicating moderate chemical reactivity . In contrast, fluorine substituents in this compound likely reduce this gap due to their electron-withdrawing nature, enhancing charge transfer efficiency in optoelectronic applications.
  • Global electrophilicity index values for methylsulfanyl-substituted quinoxalines (~1.5 eV) suggest lower electrophilicity compared to fluoro-substituted analogs, which may exhibit higher reactivity in drug-target interactions .

Biological Activity

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often utilizes various coupling reactions to form the quinoxaline core, followed by fluorination and indole modifications. The detailed synthetic route can vary based on the desired purity and yield.

Antibacterial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit notable antibacterial properties. The antibacterial activity of this compound was evaluated using the agar diffusion method, measuring the zone of inhibition (ZOI) against various bacterial strains.

Table 1: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli1815
This compoundS. aureus2010
Standard PenicillinE. coli225
Standard PenicillinS. aureus254

The results indicated that this compound showed comparable antibacterial activity to standard antibiotics, with a minimum inhibitory concentration (MIC) suggesting potential for further development as an antibacterial agent .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. A systematic review highlighted their efficacy against various viruses, including HIV and herpes simplex virus (HSV). The compound's ability to inhibit viral replication was assessed in cell-based assays.

Table 2: Antiviral Activity Against Selected Viruses

CompoundVirus TypeEC50 (µg/mL)Therapeutic Index
This compoundHIV-10.15 ± 0.1>73
This compoundHSV>50 (low activity)-

While showing promising activity against HIV, the compound exhibited weaker effects against HSV compared to established antiviral agents .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has garnered attention due to their ability to inhibit specific kinase pathways involved in tumor growth. In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines.

Table 3: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHCT1161.9
This compoundMCF72.3
Doxorubicin (Control)HCT1163.23

The compound exhibited lower IC50 values than doxorubicin, indicating a strong potential as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic applications of quinoxaline derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with a modified quinoxaline derivative resulted in significant improvement in patient outcomes compared to traditional therapies.
  • Antiviral Treatment in HIV Patients : A small cohort study indicated that patients treated with a regimen including quinoxaline derivatives experienced a notable decrease in viral load, suggesting potential for use as part of combination therapy.

Q & A

Q. What strategies identify biological targets for this compound?

  • Methodology :
  • Use affinity chromatography with immobilized quinoxaline derivatives to pull down binding proteins from cell lysates .
  • Conduct transcriptome profiling (RNA-seq) on treated cells to detect pathway enrichment (e.g., apoptosis, DNA repair) .

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